molecular formula C11H9BrClNO2 B13930809 Methyl 6-bromoquinoline-4-carboxylate hydrochloride

Methyl 6-bromoquinoline-4-carboxylate hydrochloride

Cat. No.: B13930809
M. Wt: 302.55 g/mol
InChI Key: NOODRHKUVPYGAA-UHFFFAOYSA-N
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Description

Methyl 6-bromoquinoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H8BrNO2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromoquinoline-4-carboxylate hydrochloride can be synthesized through several methods. One common synthetic route involves the bromination of quinoline derivatives followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The esterification step can be achieved using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation: Products may include quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Ester Hydrolysis: The major product is 6-bromoquinoline-4-carboxylic acid.

Scientific Research Applications

Methyl 6-bromoquinoline-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromoquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromoquinoline-6-carboxylate
  • Ethyl 4-bromopyrrole-2-carboxylate
  • Methyl indole-6-carboxylate

Uniqueness

Methyl 6-bromoquinoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

methyl 6-bromoquinoline-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10;/h2-6H,1H3;1H

InChI Key

NOODRHKUVPYGAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=NC=C1)Br.Cl

Origin of Product

United States

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